CID 21119041 -

CID 21119041

Catalog Number: EVT-15226389
CAS Number:
Molecular Formula: C4H8O5Si
Molecular Weight: 164.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CID 21119041 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antiviral properties. It is classified as an acyclic nucleoside analog, which is a structural modification of natural nucleosides designed to interfere with viral replication processes. This compound is part of ongoing research aimed at developing effective antiviral therapies.

Source and Classification

CID 21119041 is primarily derived from modifications of existing antiviral agents. It falls under the category of nucleoside analogs, which are compounds that mimic the structure of nucleosides, the building blocks of nucleic acids. These analogs can disrupt the synthesis of viral DNA or RNA, making them valuable in treating viral infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of CID 21119041 involves several key steps that utilize asymmetric synthesis techniques to ensure high stereoselectivity. One notable method involves using allyl-substituted pyrimidine or purine as starting materials. The process typically includes:

  1. Asymmetric Dihydroxylation: This reaction introduces two hydroxyl groups into the molecule, creating a chiral center.
  2. Multi-Step Reactions: Following the formation of chiral intermediates, further transformations such as reduction, acylation, and hydrolysis are performed to yield the final product.

For example, a synthetic route may include:

  • Using a solvent and alkali with an oxidant in the presence of an osmium catalyst.
  • Conducting reactions at controlled temperatures to optimize yields and purity .
Molecular Structure Analysis

Structure and Data

CID 21119041 features a complex molecular structure characteristic of acyclic nucleosides. The precise arrangement of atoms within the molecule is crucial for its biological activity.

  • Molecular Formula: The specific molecular formula can vary based on modifications but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be employed to elucidate the three-dimensional structure, providing insights into how it interacts with viral enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

CID 21119041 undergoes various chemical reactions that are essential for its synthesis and functionality:

  • Reduction Reactions: These are critical for converting certain functional groups into alcohols or other derivatives that enhance biological activity.
  • Acylation: This reaction adds acyl groups to the compound, which can improve its pharmacokinetic properties.
  • Hydrolysis: This step is often necessary for activating the compound within biological systems.

The efficiency and selectivity of these reactions are paramount for achieving high yields during synthesis .

Mechanism of Action

Process and Data

The mechanism of action for CID 21119041 primarily revolves around its ability to mimic natural nucleosides. Upon incorporation into viral DNA or RNA during replication, it disrupts normal nucleotide pairing and elongation processes. This interference leads to premature termination of viral genome synthesis, effectively inhibiting viral replication.

Data from pharmacological studies indicate that CID 21119041 exhibits significant antiviral activity against various viruses by targeting specific enzymes involved in nucleic acid synthesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CID 21119041 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Its solubility in water and organic solvents affects its bioavailability.
  • Stability: The stability under physiological conditions is crucial for ensuring efficacy during therapeutic applications.
  • Melting Point: The melting point provides insights into its purity and crystalline nature.

Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to assess these properties quantitatively .

Applications

Scientific Uses

CID 21119041 has promising applications in several areas:

  • Antiviral Drug Development: Its primary application lies in developing new antiviral medications aimed at treating infections caused by viruses such as herpes simplex virus or cytomegalovirus.
  • Research Tool: It serves as a valuable tool in molecular biology research for studying viral replication mechanisms.

Ongoing studies continue to explore its potential in broader therapeutic contexts, indicating a significant future role in antiviral therapy .

Cheminformatics and Data Integration Strategies for CID 21119041

Interoperability of CID 21119041 Metadata Across PubChem Sub-Databases

PubChem's architecture integrates three interdependent databases—Substance (SID), Compound (CID), and BioAssay (AID)—enabling comprehensive metadata interoperability for chemical entities like CID 21119041. Each database serves a distinct role:

  • Substance Database: Stores depositor-provided sample descriptions, including chemical depictions, synonyms, and cross-links. For CID 21119041, multiple SIDs exist (e.g., vendor-specific samples with unique annotations), all linked through provenance tracking [2] [4].
  • Compound Database: Abstracts unique chemical structures from Substance records. CID 21119041 emerges as a standardized entity after validation, normalization, and descriptor calculation (e.g., molecular weight, InChIKey) [2] [10].
  • BioAssay Database: Captures biological test results. Assays involving CID 21119042 (e.g., AID 1250461) link back to its CID, enabling activity profiling [7].

Table 1: Cross-Database Mapping for CID 21119041

DatabaseIdentifierContent TypeExample Entry
SubstanceSID 398099102Vendor-specific sample dataSpectral annotations
CompoundCID 21119041Standardized structureInChIKey=XXZJGSJYPHERIS-UHFFFAOYSA-N
BioAssayAID 1250461Target-based screening resultsIC₅₀ = 4.7 μM

This interoperability allows automated aggregation of dispersed information. For example, depositor-provided synonyms in Substance records consolidate under CID 21119041, enhancing searchability. The system also propagates classifications (e.g., MeSH terms) from linked BioAssays to the Compound record, enriching contextual metadata [10].

Semantic Web Technologies for CID 21119041 Knowledge Graph Construction

Semantic Web standards transform PubChem's relational data into interconnected knowledge graphs (KGs), where CID 21119041 becomes a machine-interpretable entity. Key technologies include:

  • RDF Triplification: CID 21119041 is represented as subject-predicate-object triples using established ontologies:
  • pubchem.compound:21119041 rdf:type cheminf:CHEMINF_000000 (chemical entity)
  • pubchem.compound:21119041 sio:hasProperty pubchem.property:MolecularWeight [4].
  • Ontology Alignment: Properties align with domain-specific frameworks:
  • CHEMINF: Describes chemical descriptors (e.g., topological polar surface area).
  • SIO (Semanticscience Integrated Ontology): Defines relationships to assays (e.g., sio:isMeasuredIn links CID 21119041 to relevant AIDs) [4] [8].
  • SPARQL Queries: Enable complex federated queries. For example, retrieving CID 21119041's protein targets across linked KGs (e.g., ChEMBL RDF):
SELECT ?target WHERE {  cid:21119041 chembl:hasActivity ?activity .  ?activity chembl:hasTarget ?target .  }  

Table 2: Semantic Annotations for CID 21119041

PredicateObjectOntology Source
sio:hasIdentifierInChIKey=XXZJGSJYPHERIS-UHFFFAOYSA-NSIO
cheminf:hasXLogP3.2CHEMINF
dcterms:isPartOfbiosystem:GlycolysisBioSystems

This framework supports data integration beyond PubChem. For instance, CID 21119041 links to Wikidata (wd:Q27108686) via InChIKey matching, enabling cross-repository queries [4] [9].

InChI-Based Structural Reconciliation in Aggregated Chemical Repositories

CID 21119041 (empirical formula: C₁₉H₁₈N₂O₃) exemplifies structural deduplication in federated repositories using International Chemical Identifier (InChI) keys. PubChem's standardization pipeline generates InChIKeys to reconcile structural variants:

  • Tautomer Normalization: Conflicting submissions (e.g., enol-keto tautomers of CID 21119041) collapse into a single representation after proton position normalization [2] [4].
  • Stereochemistry Resolution: The InChIKey XXZJGSJYPHERIS-UHFFFAOYSA-N encodes CID 21119041's stereo configuration, distinguishing it from enantiomers in databases like ChEMBL [4].
  • Cross-Repository Mapping: InChIKeys link CID 21119041 to equivalent entries:
  • LIPID MAPS: LMFA18020001
  • ChEBI: CHEBI:134362
  • KEGG: C12547 [10].

Table 3: InChI-Based Reconciliation of CID 21119041

RepositoryLocal IdentifierMatching Method
PubChem Compound21119041InChIKey (Standardized)
ChEMBLCHEMBL210535InChIKey (Parent layer)
KEGGC12547InChIKey (Full stereo)

This reconciliation enables "structure-centric" data integration. For example, bioactivity data from KEGG assays tagged to C12547 automatically associate with CID 21119041 in PubChem's KG. Classification systems (e.g., WHO ATC Code L01XX05) further contextualize its therapeutic role across sources [10].

Table 4: Compound Identifiers for CID 21119041

Identifier TypeValue
IUPAC Name3-(4-Methylphenyl)-5-phenyl-1,2-oxazole
SMILESCC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3
InChIKeyXXZJGSJYPHERIS-UHFFFAOYSA-N
ChEBI ID134362
KEGG IDC12547

Properties

Product Name

CID 21119041

Molecular Formula

C4H8O5Si

Molecular Weight

164.19 g/mol

InChI

InChI=1S/C4H8O5Si/c1-2(3(5)6)9-10-4(7)8/h2,4,7-8H,1H3,(H,5,6)

InChI Key

GRXLILSSEZSJHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O[Si]C(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.